molecular formula C7H18NO4P B11726988 Cyclohexanamine; methoxyphosphonic acid

Cyclohexanamine; methoxyphosphonic acid

Cat. No.: B11726988
M. Wt: 211.20 g/mol
InChI Key: AJVBPUURYFQZCI-UHFFFAOYSA-N
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Description

Cyclohexanamine (C₆H₁₁NH₂) is a cyclic aliphatic amine with a six-membered cyclohexane ring attached to an amine group. It exhibits biological activity, particularly as a nematicidal agent. For example, cyclohexanamine produced by Duddingtonia flagrans demonstrates 97.93% mortality against Meloidogyne incognita nematodes at 8.71 µM within 12 hours . Derivatives like 4,4'-methylenebis(cyclohexanamine) (CAS 1761-71-3) are structurally analogous compounds used in industrial applications, with toxicity inferred from cyclic aliphatic amine analogs .

Methoxyphosphonic acid (CH₃PO₃H₂) is an organophosphorus compound with a methoxy group bonded to a phosphonic acid moiety.

Properties

Molecular Formula

C7H18NO4P

Molecular Weight

211.20 g/mol

IUPAC Name

cyclohexanamine;methyl dihydrogen phosphate

InChI

InChI=1S/C6H13N.CH5O4P/c7-6-4-2-1-3-5-6;1-5-6(2,3)4/h6H,1-5,7H2;1H3,(H2,2,3,4)

InChI Key

AJVBPUURYFQZCI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(O)O.C1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Cyclohexanamine can be synthesized through several methods:

Methoxyphosphonic acid can be synthesized through the reaction of methanol with phosphorus trichloride, followed by hydrolysis.

Chemical Reactions Analysis

Cyclohexanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include molecular oxygen, alumina-based catalysts, and hydrogen. Major products formed from these reactions include cyclohexanone oxime and halogenated cyclohexylamines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of cyclohexanamine involves its interaction with molecular targets and pathways. It acts as a weak base and can form hydrogen bonds with various substrates. Cyclohexanamine’s corrosive effect is due to its alkalinity, and it has sympathomimetic and cardiovascular effects by releasing catecholamine and histamine . Methoxyphosphonic acid acts as an inhibitor of enzymes by binding to their active sites and interfering with their catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Core Structure Functional Groups Key Applications
Cyclohexanamine Cyclohexane + primary amine -NH₂ Nematicide, biochemical intermediates
4,4'-Methylenebis(cyclohexanamine) Two cyclohexanamine units + methyl bridge -NH₂ (primary amine) Industrial crosslinking agent
Cyclohexyl methylphosphonate Cyclohexyl ester + methylphosphonate -PO₃CH₃ Potential surfactant or corrosion inhibitor
Phosphoenolpyruvic acid cyclohexylammonium salt Cyclohexanamine + phosphoenolpyruvate -NH₃⁺ (amine salt), -PO₃⁻ Biochemical energy transfer reagent

Key Research Findings

Nematicidal Superiority of Cyclohexanamine: Cyclohexanamine outperforms analogs like cyclohexanol and cyclohexanone in nematode mortality and egg-hatching inhibition, making it a leading biocontrol agent .

Structural Analog Read-Across for Hazard Assessment : Toxicity data for 4,4'-methylenebis(cyclohexanamine) relies on structural analogs (e.g., 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine)), emphasizing the importance of functional group similarity in risk evaluation .

Phosphonic Acid Derivatives in Biochemistry: The cyclohexylammonium salt of phosphoenolpyruvic acid demonstrates stability in enzymatic reactions, highlighting the role of amine-phosphonate interactions in reagent design .

Data Tables

Table 1: Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol)
Cyclohexanamine 108-91-8¹ C₆H₁₁NH₂ 99.17
4,4'-Methylenebis(cyclohexanamine) 1761-71-3 C₁₃H₂₆N₂ 210.36
Cyclohexyl methylphosphonate 1932-60-1 C₇H₁₅O₃P 178.16
Phosphoenolpyruvic acid cyclohexylammonium salt Not specified C₉H₁₈NO₇P 283.21

Table 2: Nematicidal Efficacy of Cyclohexanamine vs. Analogs

Compound Mortality Rate (12 hours) Egg Hatching Inhibition (3 days) Effective Concentration
Cyclohexanamine 97.93% 8.44 juveniles per egg mass 8.71 µM
Cyclohexanol 82.10% 15.20 juveniles per egg mass 26.14 µM
Cyclohexanone 76.50% 18.90 juveniles per egg mass 26.14 µM

Data adapted from Duddingtonia flagrans VOC studies .

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